4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the tetrazoloquinazoline family. This compound is characterized by a fused ring system that includes a tetrazole ring and a quinazoline ring, with an o-tolyl substituent at the 4-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-arylthio-4-azidoquinazolines with nucleophiles such as amines, alcohols, and alkylthiols. This reaction is facilitated by the electron-withdrawing character of the fused tetrazolo system, which promotes nucleophilic aromatic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines, alcohols, and alkylthiols.
Tautomeric Equilibrium: The compound can exist in a tautomeric equilibrium between azido and tetrazolo forms, which can influence its reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and alkylthiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with amines can yield amino-substituted quinazolines, while reactions with alcohols can produce alkoxy-substituted quinazolines .
Scientific Research Applications
4-(o-tolyl)tetrazolo[1,5-a]
Properties
IUPAC Name |
4-(2-methylphenyl)tetrazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)16-17-18-20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNULBRGNYAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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